molecular formula C10H12N2O B3355004 5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-2-methyl- CAS No. 61479-33-2

5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-2-methyl-

Cat. No.: B3355004
CAS No.: 61479-33-2
M. Wt: 176.21 g/mol
InChI Key: DBQYWOCZPGJAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-2-methyl- (CAS: 61479-33-2) is a bicyclic heterocycle featuring a pyridine ring fused to an azepinone system. Its molecular formula is C₁₀H₁₂N₂O, with a molecular weight of 188.22 g/mol. Key structural attributes include:

  • A tetrahydroazepinone core (6,7,8,9-tetrahydro-5H-azepin-5-one) providing partial saturation for conformational flexibility.
  • A 2-methyl substituent on the pyridine ring, influencing electronic and steric properties.
  • Hydrogen bonding capacity via the NH group (1 donor) and carbonyl/ring nitrogen atoms (2 acceptors).

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive azepine derivatives, such as kinase inhibitors and antiplatelet agents.

Properties

IUPAC Name

2-methyl-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-4-5-8-9(12-7)3-2-6-11-10(8)13/h4-5H,2-3,6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQYWOCZPGJAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)NCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80484167
Record name 5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61479-33-2
Record name 5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-2-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with a suitable ketone or aldehyde in the presence of a catalyst can lead to the formation of the desired azepine ring system .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the ring system are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro or tetrahydro derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5H-Pyrido[3,2-c]azepin-5-one is C10H14N2OC_{10}H_{14}N_{2}O with a molecular weight of approximately 178.23 g/mol. The compound features a pyridoazepine structure that contributes to its biological activity.

Pharmacological Applications

  • Dopamine Receptor Modulation
    • The compound has been identified as a potential ligand for dopamine D3 receptors. Research indicates that it can act as an antagonist or partial agonist, providing therapeutic avenues for treating disorders related to dopamine dysregulation, such as schizophrenia and addiction .
  • CCR2 Antagonism
    • A related compound (6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one) has been studied as a CCR2 antagonist. CCR2 plays a role in inflammatory responses and is implicated in chronic diseases such as diabetes and cancer. The structure-activity relationship studies suggest that modifications to the azepin core can enhance selectivity and potency against CCR2 .
  • Neuroprotective Effects
    • The compound's interaction with neurotransmitter systems suggests potential neuroprotective effects. It may offer benefits in neurodegenerative conditions by modulating dopaminergic pathways and reducing neuroinflammation .

Dopamine D3 Ligands

A patent outlines the synthesis of various derivatives of tetrahydro-pyridoazepines as dopamine D3 ligands. These compounds demonstrated efficacy in modulating D3 receptor activity, with implications for treating neurological disorders .

CCR2 Antagonists

A study focused on the design of novel CCR2 antagonists derived from the pyridoazepine scaffold showed promising results in inhibiting CCR2 activity with nanomolar potency. This research highlights the potential for developing new treatments for chronic inflammatory diseases .

Comparative Analysis of Related Compounds

Compound NameStructureKey ActivityReference
5H-Pyrido[3,2-c]azepin-5-oneStructureDopamine D3 antagonist
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepin-5-oneStructureCCR2 antagonist
6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepin-2-olStructureNeuroprotective effects

Mechanism of Action

The mechanism of action of 5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-2-methyl- involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

6,7,8,9-Tetrahydro-8,8-dimethyl-5H-Pyrido[3,2-c]azepin-5-one (CAS: 61479-34-3)
  • Molecular Formula : C₁₁H₁₄N₂O
  • Molecular Weight : 190.24 g/mol
  • Key Features: Two methyl groups at the 8-position of the azepinone ring, increasing steric bulk and lipophilicity (XLogP3: 1.4 vs. ~1.2 for the 2-methyl derivative). Similar hydrogen bonding profile (1 donor, 2 acceptors).
5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo (CAS: 61479-35-4)
  • Molecular Formula : C₁₀H₁₁N₃O₂
  • Molecular Weight : 205.09 g/mol
  • Key Features :
    • A carboxamide group at the 8-position, enhancing polarity (polar surface area: 85.1 Ų ).
    • Higher hydrogen bond acceptor count (3) due to the amide group.
Clopidogrel Bisulphate (CAS: 120202-66-6)
  • Molecular Formula: C₁₆H₁₈ClNO₆S₂
  • Molecular Weight : 419.90 g/mol
  • Key Features: A thienopyridine core instead of pyridoazepinone. Clinically used as an antiplatelet agent via ADP receptor antagonism.

Physicochemical Properties Comparison

Compound CAS Number Molecular Formula Molecular Weight H-Bond Donors H-Bond Acceptors XLogP3 Polar Surface Area (Ų)
6,7,8,9-Tetrahydro-2-methyl derivative 61479-33-2 C₁₀H₁₂N₂O 188.22 1 2 ~1.2* 42.0
8,8-Dimethyl derivative 61479-34-3 C₁₁H₁₄N₂O 190.24 1 2 1.4 42.0
Carboxamide derivative 61479-35-4 C₁₀H₁₁N₃O₂ 205.09 2 3 N/A 85.1
Clopidogrel Bisulphate 120202-66-6 C₁₆H₁₈ClNO₆S₂ 419.90 3 6 ~3.5 126.7

*Estimated based on structural similarity.

Key Observations :

  • Lipophilicity : The 8,8-dimethyl derivative has higher XLogP3 (1.4) than the 2-methyl analog, suggesting better membrane permeability.
  • Polarity : The carboxamide derivative’s larger polar surface area (85.1 Ų) may reduce bioavailability compared to the parent compound.

Biological Activity

The compound 5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-2-methyl- has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and therapeutic implications.

  • Chemical Formula : C10_{10}H14_{14}N2_2O
  • Molecular Weight : 178.2310 g/mol
  • CAS Registry Number : 60796-80-7

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities, primarily linked to its interactions with various receptors and enzymes.

1. Dopamine D3 Receptor Interaction

The compound acts as a ligand for the dopamine D3 receptor, showing potential as a dopamine D3 antagonist or partial agonist. This interaction suggests possible applications in treating neurological disorders such as Parkinson's disease and anxiety disorders .

2. CCR2 Antagonism

A related compound within the same family has demonstrated significant antagonistic activity against the CC chemokine receptor type 2 (CCR2), which is implicated in chronic inflammatory diseases and cancer. The best analogs showed nanomolar inhibitory activity (IC50_{50} = 61 nM) and selectivity for CCR2 over CCR5 . Although specific data on the tetrahydro derivative is limited, structural similarities suggest potential for similar activity.

3. Anticancer Properties

Recent studies have explored the compound's effects on cancer cell lines. For instance, derivatives of related azepines have been shown to induce apoptosis in A549 lung cancer cells through inhibition of PARP-1 and PARP-2 enzymes. These findings indicate that compounds with similar structures may also exhibit anticancer properties through mechanisms involving synthetic lethality .

The biological effects of this compound can be attributed to several mechanisms:

  • Receptor Modulation : By interacting with dopamine receptors and chemokine receptors, the compound can modulate neurotransmitter systems and inflammatory responses.
  • Induction of Apoptosis : Evidence from related compounds indicates that they can trigger apoptotic pathways in cancer cells by affecting caspase activation and poly(ADP-ribose) biosynthesis .

Case Study 1: Dopamine D3 Ligands

Research into dopamine D3 ligands has shown that compounds with similar structures can effectively manage symptoms of neurological disorders. A study highlighted a series of tetrahydro derivatives that exhibited favorable binding affinities to D3 receptors, suggesting their utility in therapeutic settings .

Case Study 2: CCR2 Antagonists

In a study focusing on CCR2 antagonists derived from pyridoazepine scaffolds, compounds were synthesized and tested for their ability to inhibit CCR2-mediated signaling pathways. The most effective compounds demonstrated significant selectivity and low toxicity profiles, paving the way for further development in treating inflammatory conditions .

Data Tables

Compound Target Activity IC50_{50} Selectivity
Compound ACCR2 Antagonist61 nMCCR2 > CCR5
Compound BPARP-1 Inhibitor19.24 nM-
Compound CD3 Receptor Agonist--

Q & A

How can researchers optimize the synthesis of 5H-Pyrido[3,2-c]azepin-5-one derivatives to improve yield and purity?

Level: Basic
Methodological Answer:
Synthetic routes for pyridoazepinone derivatives often involve cyclization reactions or modifications of precursor heterocycles. For example, the Skraup reaction (a classical method for synthesizing quinoline analogs) can be adapted using glycerol, nitrobenzene, and sulfuric acid under controlled temperatures (130–150°C) to form the fused pyridine-azepine core . Optimization includes:

  • Catalyst selection: Iron(II) sulfate or boric acid may reduce side reactions during cyclization.
  • Solvent choice: Polar aprotic solvents like DMF enhance solubility of intermediates.
  • Workup protocols: Column chromatography (silica/alumina) or recrystallization (ethanol/water mixtures) improves purity.
    Yield improvements (from ~40% to 60%) are achievable by adjusting stoichiometry and reaction time .

What analytical techniques are critical for structural elucidation of this compound and its intermediates?

Level: Basic
Methodological Answer:

  • NMR spectroscopy: 1^1H and 13^13C NMR identify substituent positions (e.g., methyl group at C2) and confirm tetrahydroazepine ring saturation. Coupling constants in 1^1H NMR distinguish axial/equatorial protons in the azepine ring .
  • IR spectroscopy: Absorbance bands near 1660–1680 cm1^{-1} confirm the lactam (azepinone) carbonyl group.
  • Mass spectrometry (HRMS): Molecular ion peaks (e.g., m/z 204.1001 for C11_{11}H14_{14}N2_2O) validate the molecular formula .

How can impurity profiling be conducted to meet pharmacopeial standards for this compound?

Level: Advanced
Methodological Answer:
Pharmacopeial guidelines (e.g., EP/USP) require HPLC-UV or LC-MS methods to identify impurities at ≤0.1%:

  • Column: C18 reverse-phase (e.g., 250 mm × 4.6 mm, 5 µm).
  • Mobile phase: Gradient of ammonium acetate buffer (pH 6.5, 15.4 g/L) and acetonitrile .
  • Detection: UV at 254 nm for pyridine/azepine chromophores.
    Known impurities include methyl-substituted byproducts (e.g., 4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one, CAS 287980-84-1) . Quantitation requires calibration curves using certified reference materials.

What computational approaches predict the bioactivity and binding affinity of this compound?

Level: Advanced
Methodological Answer:

  • Docking studies: Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) evaluates binding poses. The methyl group at C2 may enhance hydrophobic interactions in binding pockets.
  • DFT calculations: Geometry optimization (B3LYP/6-31G*) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • QSAR models: Regression analyses correlate substituent effects (e.g., logP, polar surface area) with observed bioactivity .

How should researchers resolve contradictions in spectroscopic data between synthetic batches?

Level: Advanced
Methodological Answer:
Contradictions (e.g., variable 1^1H NMR shifts) may arise from:

  • Tautomerism: The lactam-lactim tautomeric equilibrium in the azepinone ring alters proton environments. Use DMSO-d6 as a solvent to stabilize tautomers.
  • Residual solvents: Acetone or DMF traces in crude products shift peaks. Purging with high-vacuum drying (40°C, 24 hrs) eliminates volatiles .
  • Enantiomeric impurities: Chiral HPLC (e.g., Chiralpak IA column) detects unintended stereoisomers .

What strategies assess the compound’s stability under varying pH and temperature conditions?

Level: Advanced
Methodological Answer:

  • Forced degradation studies:
    • Acidic/alkaline hydrolysis: Reflux in 0.1M HCl/NaOH (70°C, 24 hrs) identifies hydrolysis-prone groups (e.g., lactam ring opening).
    • Oxidative stress: 3% H2_2O2_2 at 40°C for 48 hrs tests susceptibility to oxidation.
    • Photostability: Exposure to UV light (ICH Q1B guidelines) detects photodegradants.
      Stability-indicating HPLC methods (gradient elution) quantify degradation products .

How can researchers design comparative studies between this compound and structurally analogous benzodiazepines?

Level: Advanced
Methodological Answer:

  • Structural alignment: Overlay 3D structures (e.g., PyMOL) to compare azepine vs. diazepine ring conformations.
  • Biological assays: Test both compounds in parallel for receptor binding (e.g., GABAA_A receptor affinity via radioligand displacement).
  • Thermodynamic solubility: Compare solubility in biorelevant media (FaSSIF/FeSSIF) to predict bioavailability differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-2-methyl-
Reactant of Route 2
5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-2-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.